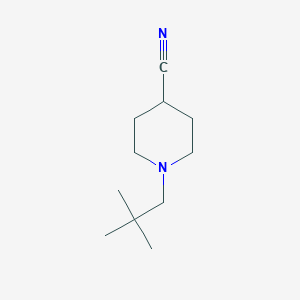![molecular formula C12H18N2 B12075023 4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)
4-{[Cyclobutyl(methyl)amino]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Cyclobutyl(méthyl)amino]méthyl}aniline est un composé organique qui présente un groupe cyclobutyle attaché à un groupe méthylamino, lequel est en outre relié à un cycle benzénique par un pont méthylène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-{[cyclobutyl(méthyl)amino]méthyl}aniline implique généralement la réaction de la cyclobutylméthylamine avec la 4-chlorométhylaniline dans des conditions spécifiques. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est souvent chauffé pour favoriser la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-{[cyclobutyl(méthyl)amino]méthyl}aniline peut impliquer des méthodes plus efficaces et évolutives, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions réactionnelles et permet d'obtenir des quantités plus importantes du composé avec une pureté améliorée.
Analyse Des Réactions Chimiques
Types de réactions
4-{[Cyclobutyl(méthyl)amino]méthyl}aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés aminés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amino peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Divers nucléophiles, bases telles que l'hydroxyde de sodium ou le carbonate de potassium
Principaux produits formés
Oxydation : Quinones, dérivés oxydés
Réduction : Dérivés aminés réduits
Substitution : Dérivés de l'aniline substituée
Applications de recherche scientifique
4-{[Cyclobutyl(méthyl)amino]méthyl}aniline a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son activité biologique potentielle et ses interactions avec les cibles biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé principal dans la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 4-{[cyclobutyl(méthyl)amino]méthyl}aniline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4-{[Cyclobutyl(methyl)amino]methyl}aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[Cyclobutyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[Cyclopropyl(méthyl)amino]méthyl}aniline
- 4-{[Cyclopentyl(méthyl)amino]méthyl}aniline
- 4-{[Cyclohexyl(méthyl)amino]méthyl}aniline
Unicité
4-{[Cyclobutyl(méthyl)amino]méthyl}aniline est unique en raison de la présence du groupe cyclobutyle, qui confère des propriétés stériques et électroniques distinctes par rapport à ses analogues avec différents groupes cycloalkyles.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-[[cyclobutyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9,13H2,1H3 |
Clé InChI |
ORPDGWGOECUHPT-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)N)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


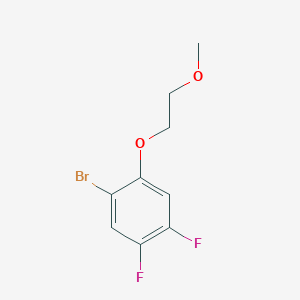

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
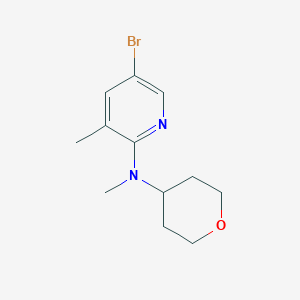
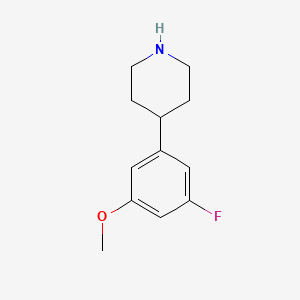
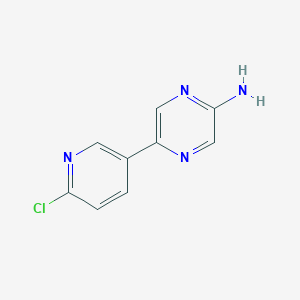


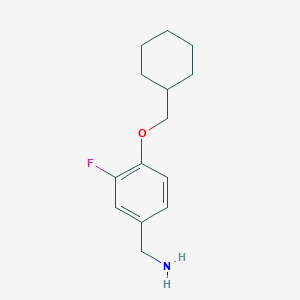

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)

